molecular formula C23H30N2O9S B1591630 Brucine sulfate heptahydrate CAS No. 60583-39-3

Brucine sulfate heptahydrate

Cat. No.: B1591630
CAS No.: 60583-39-3
M. Wt: 510.6 g/mol
InChI Key: CUPIRWMKFNPKKM-FIMIILAWSA-N
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Description

Brucine sulfate heptahydrate is a chemical compound with the molecular formula ((C_{23}H_{26}N_{2}O_{4}){2} \cdot H{2}SO_{4} \cdot 7H_{2}O). It is a sulfate salt of brucine, an alkaloid closely related to strychnine, and is commonly found in the seeds of the Strychnos nux-vomica tree. This compound is known for its use in various scientific and industrial applications, particularly in the field of analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Brucine sulfate heptahydrate can be synthesized by reacting brucine with sulfuric acid in the presence of water. The reaction typically involves dissolving brucine in a suitable solvent, such as ethanol or methanol, and then adding sulfuric acid to the solution. The mixture is then allowed to crystallize, forming this compound crystals.

Properties

CAS No.

60583-39-3

Molecular Formula

C23H30N2O9S

Molecular Weight

510.6 g/mol

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate

InChI

InChI=1S/C23H26N2O4.H2O4S.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2/t13-,18-,19-,21-,22-,23+;;/m0../s1

InChI Key

CUPIRWMKFNPKKM-FIMIILAWSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.OS(=O)(=O)O

SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O

4845-99-2
5787-00-8

physical_description

Off-white crystalline powder;  [Acros Organics MSDS]

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brucine sulfate heptahydrate
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